molecular formula C18H21Cl2N7O2 B610195 Prexasertib-Dihydrochlorid CAS No. 1234015-54-3

Prexasertib-Dihydrochlorid

Katalognummer: B610195
CAS-Nummer: 1234015-54-3
Molekulargewicht: 438.3 g/mol
InChI-Schlüssel: KMEIPKXRCJTZBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Ovarian Cancer

Prexasertib has been evaluated in clinical trials for its efficacy in treating high-grade serous ovarian carcinoma (HGSOC), particularly in patients with BRCA mutations or those who have previously undergone treatment with PARP inhibitors. The rationale behind its use lies in the hypothesis that tumors with high levels of replication stress are more susceptible to CHK1 inhibition .

  • Study Findings : In a Phase 2 study, Prexasertib demonstrated promising overall response rates (ORR) and was well-tolerated among participants .

Pancreatic Cancer

Research indicates that Prexasertib can enhance the sensitivity of pancreatic cancer cells to standard chemotherapeutic agents. In combination with gemcitabine and S-1, Prexasertib showed a synergistic effect, significantly inducing apoptosis in pancreatic cancer cell lines .

  • Mechanistic Insights : The combination treatment led to alterations in key apoptotic markers, including increased levels of cleaved caspase-3 and cytochrome c release from mitochondria, suggesting effective induction of programmed cell death .

Squamous Cell Carcinoma

In advanced squamous cell carcinoma, Prexasertib has been assessed for its single-agent activity. A clinical trial reported an acceptable safety profile and indicated that Prexasertib could serve as an effective treatment option for patients with this type of cancer .

  • Efficacy Metrics : The study evaluated various efficacy endpoints, including progression-free survival (PFS) and overall survival (OS), revealing beneficial outcomes for patients treated with Prexasertib .

Preclinical Studies

Preclinical investigations have established the potential of Prexasertib across various tumor types:

  • Breast Cancer : Studies demonstrate that Prexasertib can enhance the efficacy of conventional therapies when used in combination with other agents like PARP inhibitors .
  • Leukemia : In models of acute lymphoblastic leukemia, Prexasertib has shown increased cytotoxic effects when combined with standard chemotherapy regimens .

Pharmacokinetics and CNS Penetration

Research into the pharmacokinetics of Prexasertib indicates its ability to penetrate the central nervous system (CNS), making it a candidate for treating CNS tumors such as pediatric medulloblastoma. Studies have shown that Prexasertib effectively reaches tumor sites within the brain and induces significant biological responses indicative of target engagement .

Summary Table of Applications

Cancer Type Application Key Findings
Ovarian CancerMonotherapy / Combination TherapyPromising ORR; effective in BRCA mutation carriers
Pancreatic CancerCombination TherapySynergistic effects with gemcitabine and S-1; induced apoptosis
Squamous Cell CarcinomaMonotherapyAcceptable safety profile; improved PFS and OS
Pediatric MedulloblastomaCNS Tumor TreatmentEffective CNS penetration; significant biological response

Wirkmechanismus

Target of Action

Prexasertib dihydrochloride, also known as LY2606368 dihydrochloride, is a small molecule that primarily targets Checkpoint Kinase 1 (CHK1) , with minor activity against Checkpoint Kinase 2 (CHK2) . CHK1 and CHK2 are important multifunctional proteins of the kinase family . Their main function is to regulate DNA replication and the DNA damage response .

Mode of Action

Prexasertib acts as an ATP-competitive selective inhibitor of CHK1 and CHK2 . When a cell is exposed to exogenous damage to its DNA, CHK1/CHK2 stops the cell cycle to give time to the cellular mechanisms to repair DNA breakage . Prexasertib interferes with this process by inhibiting CHK1, causing double-strand DNA breakage and leading to cell death .

Biochemical Pathways

CHK1 and CHK2 play a crucial role in the repair of recombination-mediated double-stranded DNA breaks . They also have other important functions such as the beginning of DNA replication, the stabilization of replication forks, the resolution of replication stress, and the coordination of mitosis, even in the absence of exogenous DNA damage . Prexasertib’s inhibition of CHK1 and CHK2 affects these pathways, leading to DNA damage and apoptosis .

Pharmacokinetics

It is known that prexasertib is administered intravenously . The maximum tolerated doses (MTDs) were found to be 40 mg/m^2 (schedule 1: days 1 to 3 every 14 days) and 105 mg/m^2 (schedule 2: day 1 every 14 days) . The LY2606368 exposure over the first 72 hours at the MTD for each schedule coincided with the exposure in mouse xenografts that resulted in maximal tumor responses .

Result of Action

Prexasertib’s inhibition of CHK1 leads to DNA damage and apoptosis . Treatment of cells with Prexasertib results in the rapid appearance of TUNEL and pH2AX-positive double-stranded DNA breaks in the S-phase cell population . Loss of the CHK1-dependent DNA damage checkpoints permits cells with damaged DNA to proceed into early mitosis and die . The majority of treated mitotic nuclei consist of extensively fragmented chromosomes .

Action Environment

It is known that prexasertib has shown efficacy in early clinical trials when combined with other drugs . The safety and the efficacy of combination therapies with Prexasertib need to be better evaluated in ongoing clinical trials .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von LY2606368 (Dihydrochlorid) umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und deren anschließende Reaktion unter kontrollierten Bedingungen. Die genauen Synthesewege und Reaktionsbedingungen sind proprietär und detaillierte Informationen sind in öffentlich zugänglichen Quellen nicht readily available .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für LY2606368 (Dihydrochlorid) sind ebenfalls proprietär. Typischerweise werden solche Verbindungen in spezialisierten Einrichtungen unter Einhaltung strenger gesetzlicher Vorschriften hergestellt, um Reinheit und Konsistenz zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

LY2606368 (Dihydrochlorid) unterliegt hauptsächlich Reaktionen, die mit seiner Funktion als CHK1-Inhibitor zusammenhängen. Dazu gehören:

Häufige Reagenzien und Bedingungen

Die Verbindung wird typischerweise in Kombination mit anderen Reagenzien wie Hydroxyharnstoff verwendet, um ihre Wirkung zu verstärken. Die Bedingungen umfassen oft kontrollierte Umgebungen, um die Stabilität und Aktivität der Verbindung zu erhalten .

Hauptprodukte

Die Hauptprodukte, die aus den Reaktionen mit LY2606368 (Dihydrochlorid) entstehen, sind fragmentierte Chromosomen und apoptotische Zellen aufgrund der induzierten DNA-Schäden und Replikationskatastrophe .

Biologische Aktivität

Prexasertib dihydrochloride, also known as LY2606368, is a potent and selective inhibitor of checkpoint kinases CHK1 and CHK2, which play crucial roles in the regulation of the cell cycle and DNA damage response. This compound is currently under investigation for its therapeutic potential in various cancers, particularly pediatric malignancies and solid tumors in adults. This article provides a comprehensive overview of the biological activity of Prexasertib dihydrochloride, focusing on its mechanisms of action, efficacy in preclinical studies, and clinical implications.

Prexasertib exerts its biological effects primarily through the inhibition of CHK1 and CHK2 kinases. These kinases are essential for maintaining genomic stability by regulating cell cycle checkpoints and facilitating DNA repair processes. Inhibition of these pathways leads to:

  • Induction of DNA Damage : Prexasertib causes double-stranded DNA breaks, leading to replication catastrophe and subsequent apoptosis in cancer cells .
  • Cell Cycle Disruption : It abrogates the G2-M checkpoint activated by DNA-damaging agents such as doxorubicin, thereby promoting cell death in cancer cells .
  • Enhanced Sensitivity to Chemotherapy : The compound has demonstrated chemosensitizing effects when used in combination with other chemotherapeutic agents, enhancing their efficacy .

Efficacy in Preclinical Studies

Numerous studies have evaluated the efficacy of Prexasertib in various cancer models. Key findings include:

  • Tumor Growth Inhibition : In vivo studies have shown that Prexasertib effectively inhibits tumor growth at low concentrations across multiple cancer types, including small and non-small cell lung cancer, neuroblastoma, and medulloblastoma .
  • CNS Penetration : Research indicates significant CNS penetration in models bearing pediatric Group 3 medulloblastoma (G3MB), allowing for effective treatment of brain tumors .
  • Combination Therapy : Prexasertib has been shown to enhance the effects of standard chemotherapy regimens (e.g., cyclophosphamide and gemcitabine), leading to increased DNA damage and apoptosis compared to chemotherapy alone .

Table 1: Summary of Preclinical Findings on Prexasertib

Study TypeCancer ModelDosageKey Findings
In VivoG3MB (medulloblastoma)10 mg/kg SQSignificant CNS penetration; tumor growth inhibition
In VitroVarious Cancer LinesVariesInduces DNA damage; enhances sensitivity to chemotherapy
Combination TherapyNon-small cell lung cancerVariesIncreased apoptosis; enhanced efficacy with cisplatin

Clinical Implications

Prexasertib is currently being evaluated in clinical trials for various cancers. Early-phase trials have indicated that it is well tolerated with manageable hematological toxicity. Notably, it has shown promise in treating patients with advanced solid tumors, including those resistant to conventional therapies .

Case Studies

  • Pediatric Medulloblastoma : A phase I clinical trial (NCT02808650) is investigating the safety and efficacy of intravenous Prexasertib in children with high-risk medulloblastoma. Preliminary results suggest improved survival rates when combined with standard chemotherapy .
  • Ovarian Cancer : Another study highlighted its single-agent activity against ovarian cancer, demonstrating significant antitumor effects .

Eigenschaften

IUPAC Name

5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O2.2ClH/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;;/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEIPKXRCJTZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234015-54-3
Record name Prexasertib dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234015543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PREXASERTIB DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RFT476U2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.